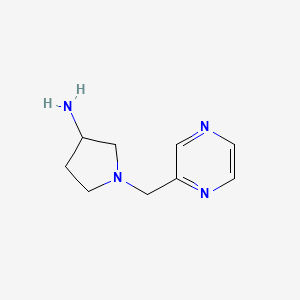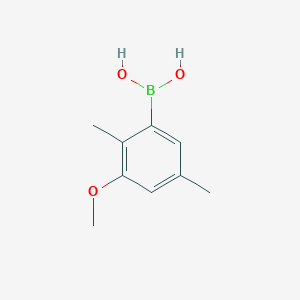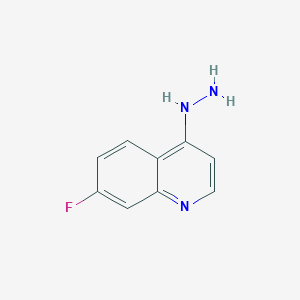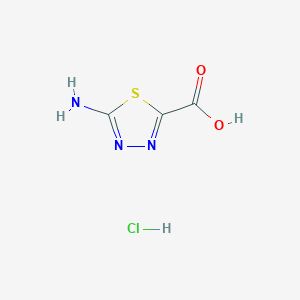
1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a pyrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine typically involves the reaction of pyrazine derivatives with pyrrolidine. One common method includes the nucleophilic substitution of a halogenated pyrazine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives .
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities.
Pyrazine derivatives: Compounds such as pyrazinamide and pyrazine-2-carboxamide are structurally related.
Uniqueness: 1-(Pyrazin-2-ylmethyl)pyrrolidin-3-amine is unique due to the combination of the pyrazine and pyrrolidine rings, which may confer distinct biological activities not observed in other similar compounds .
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(pyrazin-2-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N4/c10-8-1-4-13(6-8)7-9-5-11-2-3-12-9/h2-3,5,8H,1,4,6-7,10H2 |
Clave InChI |
XWLBIRJIQNGRKN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)

![1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B11911097.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)

![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)
